What are the chemical properties of Boc-3-Nitro-L-Phenylalanine
What are the chemical properties of Boc-3-Nitro-L-Phenylalanine
An In-depth Technical Guide to the Chemical Properties of Boc-3-Nitro-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyloxycarbonyl-3-nitro-L-phenylalanine (Boc-3-Nitro-L-Phenylalanine) is a crucial unnatural amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the acid-labile Boc protecting group, essential for controlled, stepwise peptide elongation, and a nitro moiety on the phenyl ring.[1][2] This nitro group acts as an electron-withdrawing feature that can modulate a peptide's conformation, stability, and biological interactions.[1][2] Furthermore, it serves as a synthetic handle for further chemical modifications, such as reduction to an amine, enabling the creation of diverse molecular structures.[2] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and key applications in research and development.
Chemical and Physical Properties
Boc-3-Nitro-L-Phenylalanine is a white, solid powder under standard conditions.[3][4] It is a key building block in solid-phase peptide synthesis (SPPS), valued for its stability and compatibility with various coupling reagents.[3] While extensive experimental data on some physical properties are not publicly available, a combination of supplier specifications and computational predictions provides a detailed profile of the compound.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of Boc-3-Nitro-L-Phenylalanine. It is important to distinguish between experimentally confirmed data from suppliers and computationally predicted values.
| Property | Value | Source | Notes |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | PubChem[5] | - |
| Synonyms | Boc-L-Phe(3-NO2)-OH, Boc-3-nitro-L-Phe-OH, N-Boc-3-nitro-L-phenylalanine | Chem-Impex, PubChem[3][5] | - |
| CAS Number | 131980-29-5 | Chem-Impex[3] | - |
| Molecular Formula | C₁₄H₁₈N₂O₆ | Chem-Impex[3] | - |
| Molecular Weight | 310.30 g/mol | PubChem[5] | - |
| Appearance | White powder | Chem-Impex[4] | - |
| Purity | ≥99% (Chiral Purity), ≥94.0% (HPLC) | Chem-Impex, Thermo Scientific[3][6] | Supplier specific |
| Melting Point | Not available | - | Data for Boc-L-phenylalanine is 85-88 °C[7] |
| Boiling Point | 506.9 ± 45.0 °C | ChemicalBook[8] | Predicted |
| Density | 1.290 ± 0.06 g/cm³ | ChemicalBook[8] | Predicted |
| pKa | 3.73 ± 0.10 | ChemicalBook[8] | Predicted |
| Solubility | Insoluble in water | Fisher Scientific[7] | Data for Boc-L-phenylalanine |
| Storage Conditions | 0-8 °C, Sealed in dry conditions | Chem-Impex, ChemicalBook[3][8] | - |
Spectroscopic Data
While specific spectral datasets for Boc-3-Nitro-L-Phenylalanine are not widely published, supplier data confirms that the proton NMR spectrum is consistent with its structure.[6] Based on the known structure and spectra of similar compounds like Boc-L-phenylalanine, the following characteristic signals can be expected:
-
¹H NMR:
-
A large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
-
Multiplets in the aromatic region (approx. 7.5-8.2 ppm) for the protons on the 3-nitrophenyl ring.
-
A multiplet for the alpha-proton (α-CH).
-
Two diastereotopic protons for the beta-methylene group (β-CH₂), appearing as a multiplet.
-
A broad singlet for the amide proton (NH).
-
A broad singlet for the carboxylic acid proton (COOH).
-
-
¹³C NMR:
-
Signals corresponding to the quaternary and methyl carbons of the Boc group.
-
Signals for the carbonyl carbons of the Boc and carboxylic acid groups.
-
Signals for the alpha- and beta-carbons.
-
Distinct signals for the carbons of the 3-nitrophenyl ring.
-
Experimental Protocols
The following protocols are standard methodologies for the synthesis and application of Boc-protected amino acids and are directly applicable to Boc-3-Nitro-L-Phenylalanine.
Synthesis of Boc-3-Nitro-L-Phenylalanine
This protocol describes the N-protection of the free amino acid 3-Nitro-L-Phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O), a widely adopted and safe method.[9]
Materials:
-
3-Nitro-L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Water
-
Pentane or Hexane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve NaOH in water. Add 3-Nitro-L-Phenylalanine with stirring at room temperature.
-
Dilute the mixture with tert-butyl alcohol to form a clear solution.
-
Add (Boc)₂O dropwise to the stirred solution over 1 hour. A precipitate may form during the addition.
-
Continue stirring the reaction mixture overnight at room temperature to ensure completion.
-
Extract the reaction mixture with pentane or hexane to remove unreacted (Boc)₂O and byproducts.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 1-1.5 by adding a cold aqueous solution of KHSO₄.
-
Extract the resulting acidified mixture with ethyl acetate or diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-3-Nitro-L-Phenylalanine as a white solid.
Incorporation into a Peptide using Boc-SPPS
This protocol outlines a standard cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support (resin) using Boc Solid-Phase Peptide Synthesis (SPPS).[10][11]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-3-Nitro-L-Phenylalanine
-
Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), HBTU, or HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure (One Coupling Cycle):
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[10]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DCM for several minutes to neutralize the resulting N-terminal trifluoroacetate salt.[1]
-
Wash the resin thoroughly with DCM to remove excess base and its salt.
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-3-Nitro-L-Phenylalanine (typically 3-4 equivalents) with a coupling reagent like DCC in DCM or HBTU/DIEA in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature to allow the coupling reaction to proceed to completion.
-
Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[1]
-
-
Washing:
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.
-
Boc Group Deprotection in Solution Phase
This protocol is for removing the Boc protecting group from a peptide in solution, often after synthesis and purification.
Materials:
-
Boc-protected peptide containing a 3-nitro-L-phenylalanine residue
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM (for TFA deprotection) or anhydrous dioxane (for HCl deprotection).[12]
-
Add TFA to a final concentration of 20-50% or add the 4M HCl in dioxane solution.[12]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion via an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess acid in vacuo.
-
Triturate the resulting residue with cold diethyl ether to precipitate the deprotected peptide as its corresponding salt (TFA or HCl salt).
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[12]
Applications in Research and Drug Development
Boc-3-Nitro-L-Phenylalanine is a valuable tool for researchers in several fields:
-
Peptide Synthesis: It is a fundamental building block for introducing non-standard residues into peptides. The nitro group can influence peptide structure and function, aiding in the development of peptides with enhanced stability or receptor binding affinity.[1][3]
-
Drug Development: In medicinal chemistry, it is used to design novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[3] The unique electronic properties imparted by the nitro group are leveraged to explore new structure-activity relationships, particularly in oncology and neuropharmacology research.[3][4]
-
Bioconjugation and Chemical Modification: The nitro group can be chemically reduced to an amino group, providing a reactive site for further functionalization. This allows for the attachment of fluorescent labels, imaging agents, or other molecules to a peptide, enhancing its utility as a research tool or therapeutic agent.[3]
Safety and Handling
While not classified as hazardous under GHS criteria, standard laboratory safety practices should be followed.[5]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][12]
-
Storage: Store in a tightly closed container in a dry, cool (0-8 °C), and well-ventilated place.[3][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]
-
Decomposition: Hazardous decomposition products include oxides of carbon and nitrogen.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-D-3-NITROPHENYLALANINE(158741-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H52058.06 [thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
